N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
Overview of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, has emerged as a privileged scaffold in drug discovery due to its versatility and favorable pharmacokinetic properties. As bioisosteres for ester and amide groups, 1,3,4-oxadiazoles enhance metabolic stability while maintaining or improving target affinity. For instance, the antiviral drug Raltegravir incorporates this motif to achieve resistance to enzymatic degradation, underscoring its utility in clinical applications.
Structurally, the 1,3,4-oxadiazole’s dipole moment (≈3.5 D) facilitates hydrogen bonding with biological targets, contributing to its widespread use in anticancer, antimicrobial, and anti-inflammatory agents. Recent studies highlight its role in disrupting bacterial biofilm formation and synergizing with antibiotics like ciprofloxacin, as demonstrated by oxadiazole-sulfonamide hybrids. Additionally, 1,3,4-oxadiazoles exhibit low lipophilicity compared to their 1,2,4-isomers, reducing off-target interactions and improving solubility. These attributes make the scaffold indispensable for designing multitarget therapeutics.
Significance of Sulfonamide-Oxadiazole Hybrid Structures
Sulfonamides, characterized by the sulfonyl group attached to an amine, are renowned for their broad-spectrum antibacterial activity and carbonic anhydrase inhibition. Hybridizing sulfonamides with 1,3,4-oxadiazoles merges complementary pharmacological profiles, enabling dual mechanisms of action. For example, compound OX11 (a 1,2,4-oxadiazole-sulfonamide) demonstrated potent activity against multidrug-resistant Klebsiella pneumoniae by disrupting cell wall integrity and synergizing with ampicillin.
The sulfonamide group’s electron-withdrawing nature enhances binding to enzymatic active sites, while the oxadiazole ring improves metabolic stability. This synergy is exemplified in the compound of interest, where the 4-chlorophenylsulfonyl moiety may enhance target affinity through hydrophobic interactions and halogen bonding. Such hybrids are particularly valuable in addressing antibiotic resistance, as their novel mechanisms evade traditional resistance pathways.
Historical Development of Benzo[d]dioxole-Based Pharmacophores
Benzo[d]dioxole, a fused bicyclic system comprising a benzene ring and a 1,3-dioxole ring, has been integral to natural product-derived drug discovery. Found in safrole and myristicin, this motif contributes to lipid solubility and blood-brain barrier penetration, enabling applications in central nervous system (CNS) therapeutics. Synthetic derivatives, such as those bearing p-bromo substituents, have shown enhanced antimicrobial and anti-inflammatory activities, attributed to the electron-withdrawing effects of halogens.
In the context of modern drug design, benzo[d]dioxole derivatives are leveraged for their ability to modulate cytochrome P450 enzymes and enhance drug half-lives. The 5-benzylidene substitution in the compound of interest likely augments bioavailability, while the methylene linker provides conformational flexibility for optimal target engagement.
Research Rationale and Scientific Importance
The integration of 1,3,4-oxadiazole, sulfonamide, and benzo[d]dioxole motifs in a single entity addresses critical challenges in drug development: metabolic instability, antibiotic resistance, and limited bioavailability. The 1,3,4-oxadiazole core mitigates rapid hydrolysis, the sulfonamide group enables potent enzyme inhibition, and the benzo[d]dioxole enhances membrane permeability.
This compound’s design aligns with contemporary strategies emphasizing multitarget therapeutics. For instance, the 4-chlorophenylsulfonyl group may concurrently inhibit bacterial dihydropteroate synthase and human carbonic anhydrase, while the oxadiazole ring could modulate inflammatory pathways via COX-2 inhibition. Such multifunctionality is pivotal in developing agents against complex diseases requiring polypharmacological interventions.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6S/c20-13-2-4-14(5-3-13)30(25,26)8-7-17(24)21-19-23-22-18(29-19)10-12-1-6-15-16(9-12)28-11-27-15/h1-6,9H,7-8,10-11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCBDLNMMHEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the alkylation of the oxadiazole intermediate with a benzo[d][1,3]dioxole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amine derivatives.
Substitution: The sulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
- A study synthesized a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their anticancer activity against HeLa, A549, and MCF-7 cell lines. Some compounds demonstrated potent growth inhibition with IC50 values below 5 μM. For instance, compound C27 showed IC50 values of 2.07 ± 0.88 μM against HeLa cells .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Anti-Diabetic Properties
The potential anti-diabetic effects of oxadiazole derivatives have also been explored. In vivo studies using models such as Drosophila melanogaster have shown that certain synthesized compounds can significantly lower glucose levels.
Research Findings:
A study highlighted that specific oxadiazole derivatives exhibited better anti-diabetic activity when tested on genetically modified diabetic models. Compounds demonstrated a marked reduction in glucose levels, indicating their potential as therapeutic agents for diabetes management .
Other Biological Activities
Beyond anticancer and anti-diabetic applications, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide may possess various other biological activities:
Potential Activities Include:
- Antimicrobial : The oxadiazole framework has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Certain derivatives have been studied for their ability to inhibit inflammatory pathways.
- Anticonvulsant : Some compounds exhibit potential anticonvulsant activity as well .
Mechanism of Action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the oxadiazole ring might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
The 4-chlorophenylsulfonyl group in the target compound distinguishes it from analogs with alternative substituents:
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (): Incorporation of a sulfanyl (-S-) linker instead of sulfonyl (-SO₂-) reduces polarity, affecting membrane permeability.
Table 1: Substituent Effects on Sulfonyl Derivatives
Heterocyclic Core Modifications
Oxadiazole vs. Thiadiazole and Pyrazole Derivatives
- 3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (): Replacement of oxadiazole with thiazolidinone and thiadiazole rings introduces sulfur-rich motifs, which may enhance metal coordination or hydrogen bonding.
Table 2: Core Heterocycle Comparisons
Side Chain and Linker Modifications
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a sulfonamide group. This unique combination may contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 421.88 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines such as HeLa, A549, and MCF-7. Compounds demonstrated IC50 values generally below 5 µM, indicating potent growth inhibition. Notably, one compound showed IC50 values of 2.07 µM against HeLa cells and 3.52 µM against A549 cells .
- Mechanism of Action : The mechanisms underlying the anticancer effects include:
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated:
- Broad Spectrum Activity : Compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values comparable to standard antibiotics .
- Specific Findings : In vitro studies indicated that some derivatives could inhibit the growth of resistant strains such as MRSA, suggesting potential applications in treating antibiotic-resistant infections .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanisms Observed |
|---|---|---|---|
| Anticancer | HeLa | 2.07 | Apoptosis induction, cell cycle arrest |
| A549 | 3.52 | Mitochondrial pathway involvement | |
| Antimicrobial | E. coli | < 25 | Inhibition of bacterial growth |
| S. aureus (MRSA) | < 25 | Effective against resistant strains |
Q & A
Q. What are the standard synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide?
- Methodological Answer: The synthesis typically involves coupling a substituted 1,3,4-oxadiazole precursor with a sulfonamide-bearing moiety. For example, chloroacetyl chloride reacts with 5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts. The crude product is purified via recrystallization (ethanol-DMF mixture) . Similar protocols for sulfonamide coupling involve reacting aryl amines with sulfonyl chlorides under basic conditions .
Q. How is the compound purified and characterized post-synthesis?
- Methodological Answer: Purification often employs recrystallization from ethanol-DMF mixtures to remove unreacted starting materials . Characterization relies on spectral analysis:
- NMR : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, sulfonyl group resonance at δ 3.1–3.3 ppm) .
- UV-Vis : Absorbance peaks near 270–290 nm indicate π→π* transitions in the oxadiazole and sulfonamide groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields in the synthesis of this compound?
- Methodological Answer: Reaction optimization may use Design of Experiments (DoE) to evaluate parameters like solvent polarity, temperature, and base stoichiometry. For instance, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) enhance reproducibility by controlling reaction kinetics and minimizing side products . Statistical modeling (e.g., ANOVA) identifies critical variables, such as triethylamine concentration, which affects acylation efficiency .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) require cross-validation using orthogonal methods:
- Dose-response curves : Assess potency (IC₅₀) across multiple cell lines to rule out cell-specific toxicity .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or proteases) .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to identify off-target effects .
Q. What structural modifications enhance the compound’s bioactivity while maintaining its core scaffold?
- Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Oxadiazole ring : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position increases metabolic stability .
- Sulfonamide moiety : Replacing the 4-chlorophenyl group with a 3,4-dichlorophenyl group improves hydrophobic interactions in enzyme pockets .
- Benzodioxole substituent : Methylation of the dioxole oxygen enhances blood-brain barrier penetration in neuroactivity studies .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer: Mechanistic validation involves:
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., HSP90 or topoisomerase II) to confirm activity loss .
- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis or DNA repair) perturbed by treatment .
- Molecular docking : Compare binding poses in crystal structures (e.g., PDB entries) to predict allosteric vs. competitive inhibition .
Data Contradiction Analysis
Q. How to address inconsistencies in solubility data across different solvent systems?
- Methodological Answer: Solubility discrepancies (e.g., DMSO vs. aqueous buffers) are resolved by:
Q. Why do cytotoxicity assays show variability between 2D cell cultures and 3D tumor spheroids?
- Methodological Answer: 3D models introduce diffusion barriers and hypoxia, reducing drug penetration. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
